[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol
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Overview
Description
[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol: is an organic compound with the molecular formula C13H20N2O It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms
Scientific Research Applications
[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol: has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Safety and Hazards
Safety information for “[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol” indicates that it may be dangerous. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . It’s also important to provide appropriate exhaust ventilation at places where dust is formed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol typically involves the reaction of 4-methyl-1,4-diazepane with a suitable phenylmethanol derivative. One common method involves the nucleophilic substitution reaction where 4-methyl-1,4-diazepane reacts with benzyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of [2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanone.
Reduction: Formation of this compound.
Substitution: Formation of various substituted phenyl derivatives.
Mechanism of Action
The mechanism of action of [2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The diazepane ring structure allows it to fit into the active sites of certain enzymes, thereby modulating their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol: can be compared with other similar compounds, such as:
[2-(4-Methyl-1,4-diazepan-1-yl)ethanol]: Similar structure but with an ethanol group instead of a phenylmethanol group.
[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]ethanone: Similar structure but with a ketone group instead of a hydroxyl group.
The uniqueness of This compound lies in its specific combination of the diazepane ring and the phenylmethanol group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
[2-(4-methyl-1,4-diazepan-1-yl)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-14-7-4-8-15(10-9-14)13-6-3-2-5-12(13)11-16/h2-3,5-6,16H,4,7-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBDLMFCIKDQDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=CC=CC=C2CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640324 |
Source
|
Record name | [2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915707-55-0 |
Source
|
Record name | [2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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